LY2811376 is a synthetic, non-peptidic, small molecule developed by Eli Lilly. [, , , , ] It belongs to a class of compounds known as β-secretase (BACE1) inhibitors. [, , , ] LY2811376 has been extensively studied in preclinical and early clinical research for its potential in understanding and treating Alzheimer's disease (AD). [, , , , , , ]
LY2811376 is a small molecule compound developed as a potent inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which plays a critical role in the production of amyloid-beta peptides associated with Alzheimer's disease. The compound is part of a broader class of BACE1 inhibitors that aim to mitigate the progression of this neurodegenerative disorder by reducing amyloid-beta accumulation in the brain. LY2811376 has advanced through various stages of preclinical and clinical evaluation, demonstrating promising pharmacokinetic properties and selectivity for its target enzyme over other aspartic proteases .
LY2811376 was developed by Eli Lilly and Company as part of their research into BACE1 inhibitors for Alzheimer's treatment. It falls under the classification of aminothiazine derivatives, which are characterized by their ability to selectively inhibit BACE1 activity. The compound is recognized for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer’s disease, where the modulation of amyloid-beta levels is crucial .
The synthesis of LY2811376 involves several key steps:
The synthesis process is designed to yield high purity and potency, allowing for effective biological evaluation.
The molecular structure of LY2811376 can be described as follows:
Crystallographic studies have provided insights into its three-dimensional arrangement, revealing important interactions within the active site of BACE1 that contribute to its inhibitory activity .
LY2811376 undergoes specific chemical reactions primarily related to its interaction with BACE1. The compound forms hydrogen bonds with the catalytic aspartate residues in the enzyme's active site, effectively blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for reducing amyloid-beta peptide production .
In vitro studies have demonstrated that treatment with LY2811376 results in a characteristic pattern of amyloid-beta peptide reduction in human-derived neuroblastoma cell lines, confirming its functional efficacy as a BACE1 inhibitor .
The mechanism of action for LY2811376 involves:
Quantitative assays have been used to determine IC50 values for LY2811376, indicating its potency in inhibiting BACE1 activity .
These properties are essential for formulation development and ensuring bioavailability when administered as a therapeutic agent.
LY2811376 has significant applications in scientific research focused on Alzheimer's disease:
LY2811376, chemically designated as (S)-4-(2,4-difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, represents a structurally optimized non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Its design originated from fragment-based chemistry strategies aimed at overcoming historical challenges in BACE1 inhibitor development, including poor blood-brain barrier penetration and metabolic instability [1]. The compound features a central dihydrothiazine ring that confers conformational restraint, essential for optimal interaction with BACE1's catalytic pocket. This core is substituted with a difluorophenyl moiety at the 4-position and a pyrimidine heterocycle at the 5-position of the phenyl ring, creating an extended pharmacophore that exploits multiple binding subpockets within the enzyme's active site [1] [7].
The molecular architecture of LY2811376 is defined by the empirical formula C15H14F2N4S, yielding a precise molecular weight of 320.36 g/mol [2] [4] [5]. This moderate molecular mass contributes to the compound's favorable drug-likeness properties. X-ray crystallographic studies of LY2811376 bound to BACE1 (PDB accessions available in primary literature) reveal a compact yet spatially extended conformation that effectively blocks substrate access to the catalytic aspartate dyad (Asp32 and Asp228) [1]. The fluorine atoms at the 2- and 4-positions of the phenyl ring provide electronic modulation essential for target affinity while minimizing metabolic susceptibility to oxidative degradation.
Table 1: Fundamental Molecular Characteristics of LY2811376
Property | Value |
---|---|
Systematic IUPAC Name | (S)-4-(2,4-difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Molecular Formula | C15H14F2N4S |
Exact Molecular Weight | 320.36 g/mol |
CAS Registry Number | 1194044-20-6 |
XLogP3-AA (Predicted) | 2.1 |
LY2811376 exhibits strategically positioned hydrogen bond donors and acceptors that facilitate target engagement. The primary aminothiazine nitrogen serves as a hydrogen bond donor to the flap residue Thr72 of BACE1, while the pyrimidine nitrogen atoms accept hydrogen bonds from the backbone NH of Gly230 [1]. This dual hydrogen-bonding network significantly enhances binding specificity and affinity. The compound demonstrates excellent compliance with Lipinski's Rule of Five, a key predictor of oral bioavailability:
Table 2: Drug-Likeness Profile of LY2811376
Parameter | Value | Lipinski's Threshold | Compliance |
---|---|---|---|
Molecular Weight | 320.36 | <500 Da | Yes |
H-Bond Donors | 2 | ≤5 | Yes |
H-Bond Acceptors | 6 | ≤10 | Yes |
Calculated LogP (cLogP) | 2.9 | <5 | Yes |
Molar Refractivity | 83.34 | 40-130 | Yes |
The balanced hydrophilicity-lipophilicity profile (cLogP ≈2.9) enables both adequate aqueous solubility for absorption and sufficient lipophilicity for blood-brain barrier penetration [1] [2]. This property profile underlies its distinction as the first orally available non-peptidic BACE1 inhibitor to demonstrate robust central amyloid-β reduction in humans [1].
The stereospecific configuration of LY2811376 is absolutely defined, with the 4-methyl substituent on the dihydrothiazine ring adopting exclusively the (S)-enantiomeric form. This stereochemical precision is pharmacologically mandatory, as the (R)-diastereomer shows significantly reduced BACE1 affinity [1]. The compound's structural identity is unambiguously represented through standardized chemical notations:
Crystallographic analyses confirm that the (S)-configuration optimally orients the aminothiazine moiety for hydrogen bonding with BACE1's catalytic dyad, while the pyrimidine group extends into the S3 subpocket of the enzyme [1] [7]. The spatial arrangement creates a complementary binding surface that achieves submicromolar enzyme inhibition (IC50 = 239-249 nM) [2] [5].
LY2811376 belongs to the dihydro-1,3-thiazine class of synthetic heterocyclic compounds, specifically incorporating a 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold. This structural classification positions it among advanced small-molecule therapeutics designed for precision targeting of aspartyl proteases [1] [4]. The compound's synthetic pathway involves multi-step organic transformations, including:
Functionally, LY2811376 is classified as a transition-state mimetic inhibitor that exploits the extended substrate-binding cleft of BACE1 without peptide backbone constraints. Its hybrid structure merges elements of fragment-based drug design (pyrimidine fragment) with conformational restriction strategies (dihydrothiazine ring), enabling unprecedented oral bioavailability among early BACE1 inhibitors [1] [7]. The compound exhibits >10-fold selectivity for BACE1 over BACE2 (IC50 ratio ≈10:1) and >50-fold selectivity against other aspartyl proteases including cathepsin D, pepsin, and renin, underscoring its target specificity within this enzyme class [2] [5].
LY2811376 demonstrates favorable yet complex solubility characteristics critical for pharmaceutical development. The compound shows high solubility in dimethyl sulfoxide (DMSO) (≥31 mg/mL, equivalent to ≥96.77 mM), making it suitable for experimental stock solutions [2] [4] [6]. This property facilitates in vitro biological testing at relevant concentrations without precipitation artifacts. However, aqueous solubility is considerably more limited, requiring optimization through formulation approaches for in vivo studies.
Table 3: Solubility and Stability Profile of LY2811376
Property | Value | Conditions |
---|---|---|
DMSO Solubility | ≥31 mg/mL (96.77 mM) | 25°C; Hygroscopic DMSO |
Aqueous Solubility | Insoluble | Distilled water, 25°C |
Ethanol Solubility | 64 mg/mL | 25°C |
Thermal Stability | Stable | -80°C to 150°C |
Solution Stability | 2 years | -80°C in DMSO |
Solid-State Stability | 3 years | -20°C, desiccated |
The compound exhibits remarkable thermal stability across a wide temperature range (-80°C to +150°C), with no observable decomposition under standard storage conditions [4] [5]. Solid-state stability studies indicate that lyophilized powder maintains chemical integrity for ≥3 years when stored at -20°C under desiccated conditions. Solution stability in DMSO is maintained for ≥2 years at -80°C, though repeated freeze-thaw cycles should be minimized to prevent compound degradation [2] [6]. The crystalline form exists as an off-white to yellow solid, with color variation potentially reflecting different polymorphic forms or residual solvent content [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1